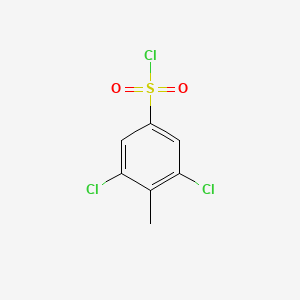

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is a chemical compound with the formula C7H5Cl3O2S . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached to it .Scientific Research Applications

Therapeutic Agent Development

- Alzheimer’s Disease Treatment: A study by Abbasi et al. (2018) describes the synthesis of sulfonamides derived from 4-methoxyphenethylamine, using 4-methylbenzenesulfonyl chloride, demonstrating their potential as therapeutic agents for Alzheimer's disease. The sulfonamides showed significant acetylcholinesterase inhibitory activity, suggesting their potential in Alzheimer's treatment Abbasi et al., 2018.

Chemical Synthesis and Surface Activity

- Synthesis of 1,2,4-Triazole Derivatives: El-Sayed (2006) conducted research on the synthesis of 1,2,4-triazole derivatives using similar chemicals, indicating the role of such compounds in producing biologically active heterocycles with antimicrobial activity and surface activity properties El-Sayed, 2006.

Biological Activity Studies

- Cancer Treatment: Morsy et al. (2009) explored the use of biphenylsulfonamides as inhibitors of the zinc enzyme carbonic anhydrase, which are synthesized using compounds similar to 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride. These compounds showed efficacy against human colon, lung, and breast cancer cell lines, highlighting their potential in cancer treatment Morsy et al., 2009.

Other Applications

- Synthesis of Poly(arylene ether)s: Andrejevic et al. (2015) reported the use of N-phenyl-3,5-difluorobenzene sulfonamide, prepared from 3,5-difluorobenzenesulfonyl chloride, in synthesizing poly(arylene ether)s. This study emphasizes the compound's role in polymer chemistry, particularly in influencing the thermal properties of polymers Andrejevic et al., 2015.

Mechanism of Action

Mode of Action

The mode of action of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride . For instance, its reactivity might increase in a basic environment due to the presence of more nucleophiles.

properties

IUPAC Name |

3,5-dichloro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFWFOJPCBLRSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)